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A comprehensive guide for researchers and professionals in materials science and electronics,
this document provides an objective comparison of internal stress in copper deposits from acid
copper sulfate, copper pyrophosphate, and copper cyanide electrolytes. This analysis is

supported by experimental data and detailed methodologies for key measurement techniques.

Internal stress in electrodeposited copper films is a critical parameter influencing the
mechanical properties, adhesion, and reliability of the final product. The choice of electrolyte
chemistry plays a pivotal role in determining the nature and magnitude of this stress, which can
be either tensile (tending to contract the deposit) or compressive (tending to expand the
deposit). This guide offers a comparative overview of the internal stress characteristics of
deposits obtained from three commonly used copper electrolytes, providing valuable insights
for process optimization and material selection.

Quantitative Comparison of Internal Stress

The internal stress in copper deposits is influenced by a multitude of factors including
electrolyte composition, current density, temperature, and the presence of additives. The
following tables summarize typical internal stress values observed in deposits from acid copper
sulfate, copper pyrophosphate, and copper cyanide electrolytes under various conditions.

Table 1: Internal Stress in Copper Deposits from Different Electrolytes
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Typical Stress Predominant Key Influencing
Electrolyte Type
Range (MPa) Stress Type Factors

Additives (e.g.,

brighteners, levelers),

Acid Copper Sulfate 0-100 Tensile ]
Current Density,
Temperature
H, Pyrophosphate-
Copper Compressive to Low P yrop p
-50 to 50 ) to-Copper Ratio,
Pyrophosphate Tensile -
Additives
Free Cyanide
] Compressive to Low Concentration,
Copper Cyanide -70to 20 )
Tensile Temperature,

Additives

Note: Negative values indicate compressive stress, while positive values indicate tensile stress.

Table 2: Influence of Additives on Internal Stress in Acid Copper Sulfate Electrolytes

Typical Stress Range

Additive Type Effect on Internal Stress
(MPa)

None (Additive-Free) Low to Moderate Tensile 20 - 60
Brighteners (e.g., Thiourea- )

Increases Tensile Stress 50 - 100+
based)
Levelers (e.g., Polyethylene )

Can reduce Tensile Stress 10 - 40
Glycol - PEG)

Generally reduce Tensile
Suppressors 5-30

Stress

Experimental Protocols for Internal Stress
Measurement
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Accurate measurement of internal stress is crucial for process control and quality assurance.
Two common methods employed for this purpose are the Bent Strip Method and X-ray
Diffraction (XRD).

Bent Strip Method

The bent strip method is a mechanical technique that provides a straightforward and cost-
effective way to determine the average internal stress in an electrodeposit.

Principle: A thin, flexible metallic strip (the cathode) is coated on one side with the
electrodeposit. The internal stress of the deposit causes the strip to bend. The degree of this
bending, known as deflection, is measured and used to calculate the internal stress. Tensile
stress causes the strip to bend towards the plated side, while compressive stress causes it to
bend away.

Experimental Procedure:

o Substrate Preparation: A thin, rectangular strip of a suitable substrate material (e.g.,
beryllium-copper or stainless steel) is cleaned, degreased, and masked on one side with an
insulating tape or lacquer.

e Mounting: The prepared strip is mounted in a plating cell, ensuring that only the unmasked
side is exposed to the electrolyte.

» Electrodeposition: Copper is electrodeposited onto the unmasked side of the strip under
controlled conditions (current density, temperature, agitation). The thickness of the deposit is
carefully controlled and measured.

o Deflection Measurement: After plating, the strip is removed from the cell, rinsed, and dried.
The deflection of the free end of the strip is measured using a micrometer or a dedicated
instrument.

o Stress Calculation: The internal stress (0) is calculated using Stoney's equation or a modified
version, which relates the deflection of the strip to the properties of the substrate and the
deposit. A common formula is:

o= (E*t.s"2*8)/(3*L"2*t d*(L-V))
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Where:

o E is the Young's modulus of the substrate

[¢]

t_s is the thickness of the substrate

[¢]

0 is the deflection of the strip

[e]

L is the length of the plated section of the strip

o

t_d is the thickness of the deposit

v is the Poisson's ratio of the substrate

[¢]
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Experimental workflow for the Bent Strip Method.

X-ray Diffraction (XRD) Method

X-ray diffraction is a non-destructive technique that measures the strain in the crystal lattice of
the deposit, from which the stress can be calculated. It provides more detailed information
about the stress state, including its crystallographic orientation dependence.
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Principle: Internal stress in a crystalline material causes a change in the spacing between
atomic planes (d-spacing). According to Bragg's Law (nA = 2d sinB), this change in d-spacing
results in a shift in the diffraction angle (20) of the X-rays. By measuring these shifts at different
incident angles of the X-ray beam, the strain and subsequently the stress can be determined.
The most common technique is the sin2 (sin-squared-psi) method.

Experimental Procedure:

Sample Preparation: A flat sample with a sufficiently thick copper deposit is prepared under
the desired plating conditions.

o XRD Measurement: The sample is placed in an X-ray diffractometer equipped with a
goniometer that allows for precise tilting of the sample.

o Data Acquisition: A specific crystallographic plane (e.g., (311) or (220) for copper) is selected
for analysis. The diffraction peak for this plane is measured at various tilt angles () of the
sample with respect to the incident X-ray beam.

o Data Analysis: The d-spacing is calculated from the measured 20 values for each g angle. A
plot of d-spacing versus sin2 is generated.

» Stress Calculation: For a biaxial stress state, the relationship between d-spacing and sin?y is
linear. The slope of this line is proportional to the stress in the plane of the film. The stress
(o) is calculated using the following equation:

o=(E/(L+V)*(m/do)

Where:

o E is the Young's modulus of the deposit

o v is the Poisson's ratio of the deposit

o m is the slope of the d vs. sin2y plot

o do is the stress-free lattice spacing
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Experimental workflow for the XRD sin2 Method.

Comparative Discussion

» Acid Copper Sulfate: These electrolytes are widely used due to their high efficiency and ease
of operation. However, they typically produce deposits with tensile stress. The addition of
organic additives, which are essential for achieving bright and level deposits, often increases
this tensile stress. High tensile stress can lead to cracking and reduced fatigue life, making it
a critical parameter to control.
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o Copper Pyrophosphate: Operating at a near-neutral pH, pyrophosphate baths are less
corrosive than acid sulfate baths. The deposits from these electrolytes generally exhibit low
tensile to compressive stress. This characteristic is advantageous for applications requiring
good ductility and adhesion, such as in the manufacturing of printed circuit boards and
electroforming. The stress can be controlled by adjusting the pyrophosphate-to-copper ratio
and the pH of the bath.

o Copper Cyanide: Cyanide copper electrolytes offer excellent throwing power and are capable
of producing fine-grained, dense deposits. The internal stress in these deposits is typically
compressive to low tensile. While the use of cyanide presents significant environmental and
safety concerns, the compressive stress in the deposits can be beneficial in applications
where resistance to fatigue and stress corrosion cracking is important. The free cyanide
concentration is a key parameter for controlling the internal stress.

Logical Relationships in Internal Stress
Development

The final internal stress in an electrodeposit is a complex interplay of various factors. The
following diagram illustrates the key relationships between electrolyte composition, plating

parameters, and the resulting internal stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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